molecular formula C12H12O6 B1263547 3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one

3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one

Cat. No. B1263547
M. Wt: 252.22 g/mol
InChI Key: VILYFHCPBMAWFN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one is a natural product found in Ampelomyces with data available.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • The development of novel synthesis methods for benzopyran-4-ones, including 2,3-disubstituted versions, offers potential in creating diverse libraries of these compounds for various applications (Harikrishnan & Showalter, 2000).
    • Advances in green chemistry, exemplified by the use of poly(4-vinylpyridine) as a recyclable catalyst for synthesizing benzopyrans, align with environmental sustainability goals (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).
  • Structural and Chemical Analysis :

    • Research on sugar-based pyranoarenopyrans reveals their potential in organogel formation, showing how these compounds can self-assemble into complex structures (Roy et al., 2010).
    • Studies involving TiO2 NPs-coated carbon nanotubes demonstrate the catalyst's efficiency in synthesizing benzopyran derivatives, highlighting the role of nanotechnology in this field (Abdolmohammadi, 2018).
  • Biological and Pharmacological Potential :

    • Certain benzopyran derivatives, like phelligridins, have shown cytotoxic properties against cancer cell lines, suggesting their potential in cancer research (Mo et al., 2004).
    • The study of HIV-1 protease inhibition by benzopyran-2-ones provides insights into the development of novel antiviral drugs (Tummino, Ferguson, Hupe, & Hupe, 1994).
  • Chemical Properties and Interactions :

    • Investigations into the acid/base properties of hydroxylated benzopyrans provide valuable information on their chemical behavior in various environments, essential for pharmaceutical and material science applications (Alemán, 2000).

properties

Product Name

3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

3-[(2R)-2,3-dihydroxypropyl]-6,8-dihydroxyisochromen-1-one

InChI

InChI=1S/C12H12O6/c13-5-8(15)3-9-2-6-1-7(14)4-10(16)11(6)12(17)18-9/h1-2,4,8,13-16H,3,5H2/t8-/m1/s1

InChI Key

VILYFHCPBMAWFN-MRVPVSSYSA-N

Isomeric SMILES

C1=C2C=C(OC(=O)C2=C(C=C1O)O)C[C@H](CO)O

Canonical SMILES

C1=C2C=C(OC(=O)C2=C(C=C1O)O)CC(CO)O

synonyms

desmethyldiaportinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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